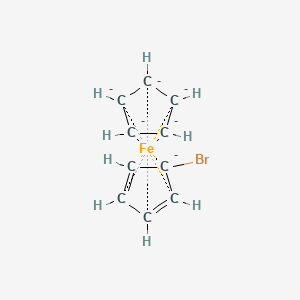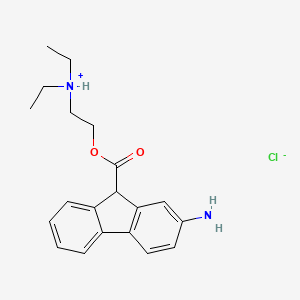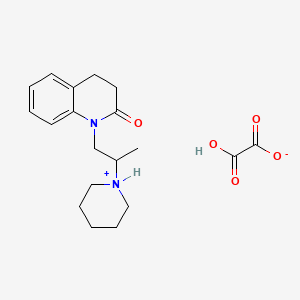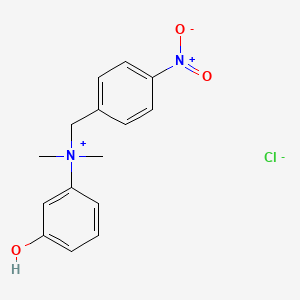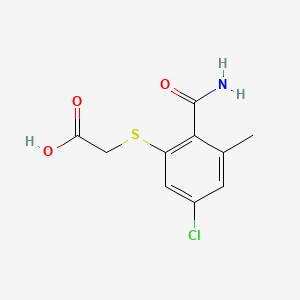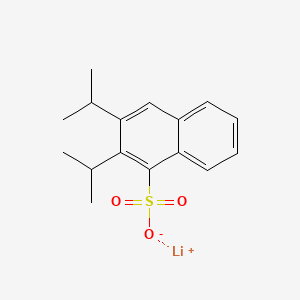
Lithium diisopropylnaphthalenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium diisopropylnaphthalenesulfonate is a chemical compound with the molecular formula C16H19LiO3S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is part of the broader class of lithium naphthalenides, which are known for their reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium diisopropylnaphthalenesulfonate typically involves the reaction of naphthalene with lithium in the presence of isopropyl groups and sulfonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran (THF) or dimethoxyethane (DME) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium diisopropylnaphthalenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.
Reduction: It can act as a reducing agent in certain reactions, facilitating the reduction of other compounds.
Substitution: The compound can participate in substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvent environments .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield sulfonate derivatives, while reduction reactions can produce corresponding alcohols or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Lithium diisopropylnaphthalenesulfonate has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in biochemical studies, including the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Wirkmechanismus
The mechanism of action of lithium diisopropylnaphthalenesulfonate involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, facilitating electron transfer reactions. It also interacts with enzymes and proteins, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications .
Vergleich Mit ähnlichen Verbindungen
Lithium diisopropylnaphthalenesulfonate can be compared with other similar compounds, such as:
Lithium naphthalenide: Known for its use as an initiator in anionic polymerizations.
Sodium naphthalenide: Similar to lithium naphthalenide but with different reactivity and stability properties.
Lithium diisopropylamide: Used as a strong base in organic synthesis.
These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and properties. This compound is unique due to its specific combination of isopropyl and sulfonate groups, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
94248-48-3 |
|---|---|
Molekularformel |
C16H19LiO3S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
lithium;2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H20O3S.Li/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h5-11H,1-4H3,(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
XPLODJXAXKKWOC-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-methylnaphtho[1,2-b]quinolin-9-ol](/img/structure/B13772785.png)
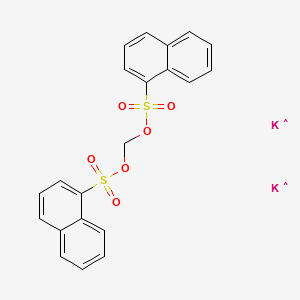
![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)

